

Commercial Availability and Technical Profile of 6-Amino-2-bromo-3-fluorophenol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Amino-2-bromo-3-fluorophenol

Cat. No.: B597268

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability, key properties, and experimental considerations for **6-Amino-2-bromo-3-fluorophenol** (CAS No. 1257535-00-4), a valuable building block in medicinal chemistry and materials science. This document is intended to serve as a practical resource for researchers and developers, offering consolidated data on procurement, handling, and analysis of this compound.

Commercial Availability

6-Amino-2-bromo-3-fluorophenol is available from a range of chemical suppliers, catering to various research and development needs. The purity of the commercially available compound is typically around 97%. Below is a summary of suppliers offering this product. Please note that pricing and availability are subject to change and should be confirmed with the respective suppliers.

Supplier	Product		Purity	Quantity
	Name/Synonym	CAS Number		
Sigma-Aldrich	6-Amino-2-bromo-3-fluorophenol	1257535-00-4	Not specified	Inquire
Apollo Scientific	6-Amino-2-bromo-3-fluorophenol	1257535-00-4	Not specified	Inquire
Bide Pharmatech Ltd.	6-Amino-2-bromo-3-fluorophenol	1257535-00-4	Not specified	Inquire
National Analytical Corporation	6-Amino-2-bromo-3-fluorophenol 97%	1257535-00-4	97%	Inquire
ChemicalBook	6-Amino-2-bromo-3-fluorophenol	1257535-00-4	Not specified	Inquire

Physicochemical Properties and Safety Data

A summary of the key physicochemical properties of **6-Amino-2-bromo-3-fluorophenol** is provided in the table below. This information is crucial for experimental design and safety considerations.

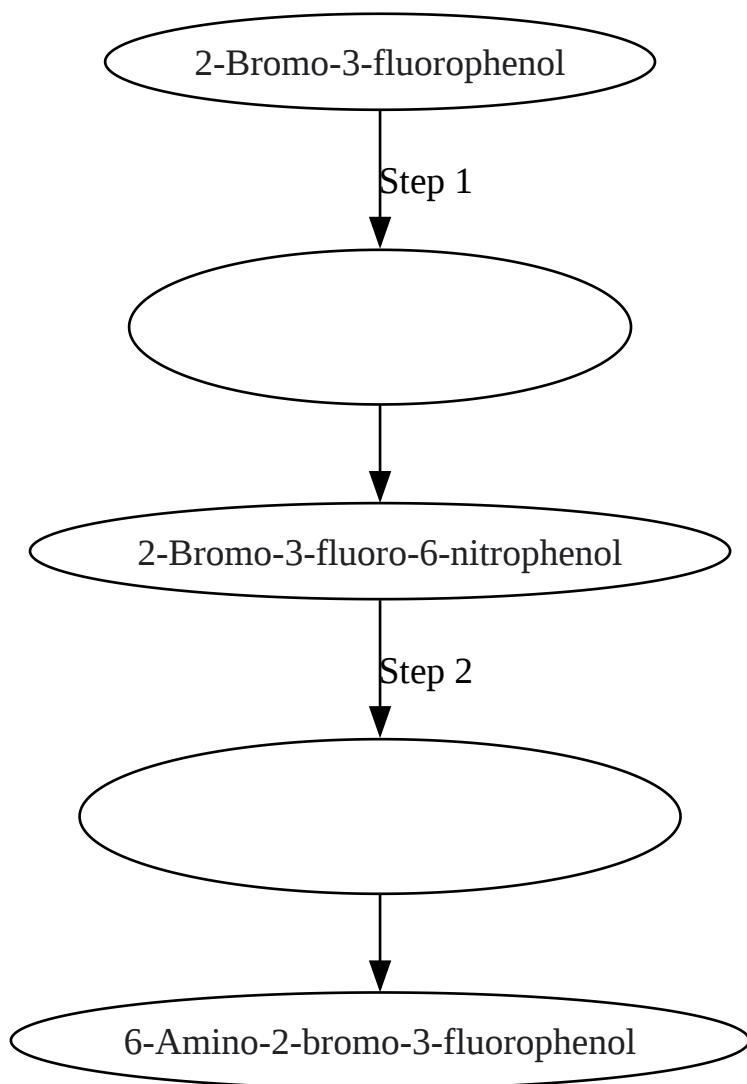
Property	Value
Molecular Formula	C ₆ H ₅ BrFNO ^[1]
Molecular Weight	206.0 g/mol ^[1]
Appearance	Solid
CAS Number	1257535-00-4 ^[1]
Storage Temperature	2-8°C

Safety Information:

- Hazard Statements: H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection).
- Signal Word: Warning.
- Pictograms: GHS07.

Researchers should always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety and handling information.

Experimental Protocols


While a specific, detailed synthesis protocol for **6-Amino-2-bromo-3-fluorophenol** is not readily available in the public domain, a plausible synthetic route can be inferred from related preparations. A common approach involves the nitration of a corresponding bromofluorophenol followed by the reduction of the nitro group.

General Synthetic Approach (Hypothetical)

The synthesis of **6-Amino-2-bromo-3-fluorophenol** can be envisioned in two main steps:

- Nitration: Introduction of a nitro group onto the aromatic ring of a suitable precursor.
- Reduction: Conversion of the nitro group to an amino group.

A related patent for the preparation of 2-bromo-4-fluoro-6-nitrophenol describes the nitration of 2-bromo-4-fluorophenol using a mixture of sulfuric and nitric acid. A similar strategy could likely be adapted for the synthesis of the desired isomer. The subsequent reduction of the nitro group is a standard transformation in organic chemistry.

[Click to download full resolution via product page](#)

General Purification Protocol

Purification of the final product would likely involve standard techniques for solid organic compounds.

- Work-up: After the reaction, the mixture would be neutralized and extracted with a suitable organic solvent.
- Drying: The organic layer would be dried over an anhydrous salt (e.g., Na_2SO_4 or MgSO_4).
- Solvent Removal: The solvent would be removed under reduced pressure.
- Purification: The crude product could be purified by:
 - Recrystallization: Dissolving the crude solid in a hot solvent and allowing it to cool slowly to form crystals.
 - Column Chromatography: Using a silica gel column with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the desired product from impurities.

Analytical Methods

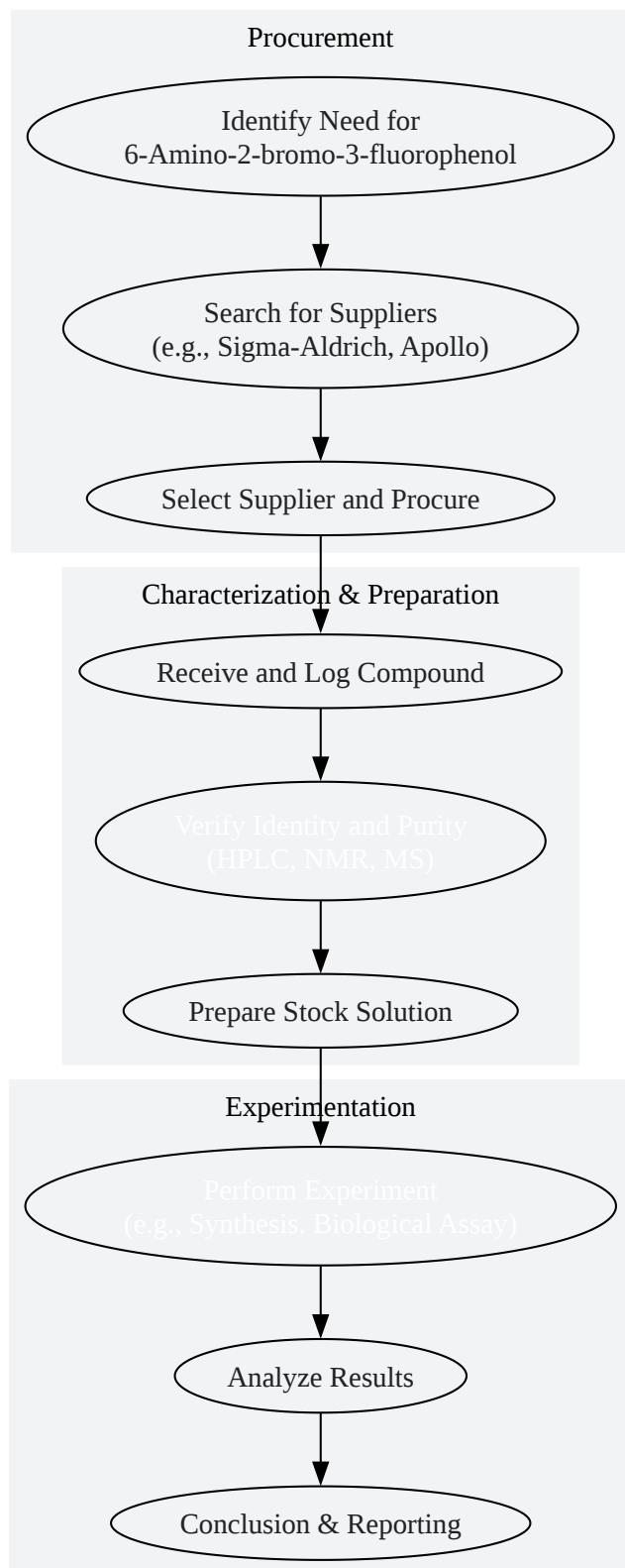
To confirm the identity and purity of **6-Amino-2-bromo-3-fluorophenol**, a combination of analytical techniques should be employed.

High-Performance Liquid Chromatography (HPLC):

HPLC is a powerful tool for assessing the purity of the compound. A general method for aminophenol analysis can be adapted.

- Column: A reverse-phase C18 column is typically suitable.
- Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
- Detector: UV detector, monitoring at a wavelength where the compound has significant absorbance.

Nuclear Magnetic Resonance (NMR) Spectroscopy:


¹H NMR and ¹³C NMR spectroscopy are essential for structural elucidation. The spectra would provide information on the number and environment of the protons and carbon atoms in the molecule, confirming the substitution pattern on the aromatic ring.

Mass Spectrometry (MS):

Mass spectrometry would be used to determine the molecular weight of the compound and to provide information about its fragmentation pattern, further confirming its identity.

Experimental Workflow

The following diagram illustrates a typical workflow for a researcher from the point of identifying the need for **6-Amino-2-bromo-3-fluorophenol** to its use in an experiment.

[Click to download full resolution via product page](#)

This technical guide provides a foundational understanding of the commercial landscape and key technical aspects of **6-Amino-2-bromo-3-fluorophenol**. Researchers are encouraged to consult the original literature and supplier documentation for more specific details and to ensure safe and effective use of this compound in their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-Amino-2-bromo-3-fluorophenol 97% Supplier in Mumbai, 6-Amino-2-bromo-3-fluorophenol 97% Trader, Maharashtra [chemicalmanufacturers.in]
- To cite this document: BenchChem. [Commercial Availability and Technical Profile of 6-Amino-2-bromo-3-fluorophenol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b597268#commercial-availability-of-6-amino-2-bromo-3-fluorophenol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com